Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound classified within the imidazo[1,2-a]pyridine family. This class is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical properties and biological activities. The compound is identified by the CAS number 1313410-86-4 and has a molecular weight of 255.07 g/mol.
The significance of methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate lies in its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active compounds.
The synthesis of methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
Recent advancements have introduced more efficient methods for synthesizing imidazo[1,2-a]pyridines, including metal-free and aqueous conditions that enhance yields and reduce environmental impact. For instance, NaOH-promoted cycloisomerizations have been reported to achieve quantitative yields in a short timeframe under ambient conditions .
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate features a complex molecular structure that includes:
The compound's structure can be represented by its SMILES notation: BrC1=CC=2N(C=C1)C(=CN2)C(=O)OC
. This notation provides insight into the connectivity of atoms within the molecule.
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions:
Reactions typically utilize:
The mechanism of action for methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate involves several steps:
Research indicates that imidazo[1,2-a]pyridines exhibit diverse biological activities, including antibacterial and antifungal properties, which are attributed to their ability to interfere with cellular processes at the molecular level .
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is typically a solid at room temperature with specific melting and boiling points that define its physical state.
The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations that are essential for synthetic applications.
Relevant data includes:
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has significant potential applications in scientific research, particularly in medicinal chemistry as an intermediate for synthesizing biologically active compounds. Its derivatives may exhibit antimicrobial activities and could be explored further for their therapeutic potential against various diseases.
Transition metal catalysis enables precise molecular assembly for imidazo[1,2-a]pyridine core formation. Palladium-catalyzed reactions prove particularly effective for constructing the bicyclic system while permitting late-stage functionalization at the 7-position. Key approaches include:
Table 1: Transition Metal-Mediated Transformations of Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate
Reaction Type | Catalyst System | Key Conditions | Products/Applications | Yield Range |
---|---|---|---|---|
Carbonylative Cyclization | Pd(PPh₃)₄, CO (20 bar) | MeOH, 80°C, 16h | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | 65-78% |
Regioselective Bromination | Pd(OAc)₂/PCy₃, NBS | DMF, 60°C, 4h | Brominated derivatives (C7 selectivity >85%) | 70-82% |
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 7-Aryl/heteroaryl substituted analogs | 60-88% |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos | Toluene, 110°C, 24h | 7-Amino substituted pharmacophores | 55-75% |
Metal-free methodologies offer sustainable routes to functionalized imidazo[1,2-a]pyridines without residual metal contamination:
Table 2: Metal-Free Synthesis of Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate
Methodology | Reaction System | Temperature/Time | Green Metrics | Yield |
---|---|---|---|---|
Brønsted Acid Catalysis | p-TsOH/DMF | 25°C, 4h | E-factor: 8.2 | 71% |
Ionic Liquid/Microwave | [BSO₃HMIm][HSO₄], MW 200°C | 15 min, 300W | Catalyst recovery: >95% (5 cycles) | 89% |
Tandem Deprotection-Cyclization | TFA/DCM (1:1) | 0°C→25°C, 3h | No metal residues | 68% |
Radical chemistry unlocks unconventional pathways for C-H functionalization and decarboxylative modifications:
Continuous flow systems enhance reproducibility and scalability of imidazo[1,2-a]pyridine synthesis:
Table 3: Continuous Flow Synthesis Performance Metrics
Parameter | Batch Process | Microreactor (Initial) | Optimized Flow System |
---|---|---|---|
Reaction Time | 8h (cyclization + esterification) | 30 min (total residence time) | 30 min (residence time) |
Temperature Control | ΔT ± 8°C (exotherm) | ΔT ± 0.5°C | ΔT ± 0.3°C |
Throughput | 5 g/batch | 0.45 mol/hr (≈100 g/hr) | 2.8 kg/day |
Solvent Consumption | 15 L/kg product | 5 L/kg | 2.5 L/kg |
Purity (HPLC) | 89-92% | 94% | >99% (post-extraction) |
Figure 1: Telescoped Continuous Flow Process for Methyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate
[Reactor 1] 2-Amino-5-bromopyridine + Bromopyruvic acid → Cyclization (100°C, 20 min) ↓ [T-Mixer] Reaction stream + MeOH/H₂SO₄ (esterification feed) ↓ [Reactor 2] Esterification (60°C, 10 min) ↓ [Extractor] DCM/H₂O countercurrent separation ↓ [Evaporator] In-line solvent removal ↓ [Crystallizer] Product isolation (85% yield, >99% purity)
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2